molecular formula C11H15BClNO2 B1409283 (4-Chloro-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid CAS No. 1704074-36-1

(4-Chloro-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid

Cat. No.: B1409283
CAS No.: 1704074-36-1
M. Wt: 239.51 g/mol
InChI Key: AITNJDZXQDNUFQ-UHFFFAOYSA-N
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Description

(4-Chloro-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a pyrrolidin-1-ylmethyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Biochemical Analysis

Biochemical Properties

(4-Chloro-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and preventing substrate access. Additionally, this compound can interact with proteins and other biomolecules through its boronic acid group, forming reversible covalent bonds with diol-containing molecules, which is crucial for its role in molecular recognition and signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit specific signaling pathways by targeting key enzymes, leading to altered gene expression profiles and metabolic changes. The impact of this compound on cellular metabolism includes changes in the flux of metabolic pathways and the levels of certain metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzymes by binding to their active sites, which prevents substrate access and subsequent catalytic activity. This compound can also form reversible covalent bonds with biomolecules, such as proteins and nucleic acids, affecting their function and stability. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained enzyme inhibition and altered gene expression profiles .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can affect the levels of specific metabolites by inhibiting key enzymes in metabolic pathways, leading to changes in the overall metabolic profile of cells. The interactions of this compound with metabolic enzymes are crucial for its role in modulating cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound within cells can influence its activity and function, as its localization determines its access to target enzymes and biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures, such as the nucleus or mitochondria, can affect its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Pyrrolidin-1-ylmethyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with pyrrolidine to form 4-chloro-3-(pyrrolidin-1-ylmethyl)benzene.

    Borylation: The intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is typically carried out in an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl halides.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Phenols: Formed via oxidation of the boronic acid group.

    Substituted Derivatives: Formed via nucleophilic substitution of the chloro group.

Scientific Research Applications

(4-Chloro-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: Employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the chloro and pyrrolidin-1-ylmethyl groups, making it less versatile in certain reactions.

    4-Chlorophenylboronic Acid: Similar but lacks the pyrrolidin-1-ylmethyl group, affecting its reactivity.

    3-(Pyrrolidin-1-ylmethyl)phenylboronic Acid: Similar but lacks the chloro group, influencing its chemical properties.

Uniqueness

(4-Chloro-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid is unique due to the presence of both chloro and pyrrolidin-1-ylmethyl groups, which enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable compound in organic synthesis and scientific research.

Properties

IUPAC Name

[4-chloro-3-(pyrrolidin-1-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO2/c13-11-4-3-10(12(15)16)7-9(11)8-14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITNJDZXQDNUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)CN2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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